![molecular formula C11H16ClNO2 B15297248 3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with ethyl(methyl)amine. One common method is the alkylation of benzoic acid with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-{[benzyl(methyl)amino]ethyl}benzoate hydrochloride
- Methyl 3-{[methyl(phenylmethyl)amino]ethyl}benzoic acid methyl ester hydrochloride
Uniqueness
3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
3-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
Clé InChI |
ZYPOZXPJUGYVSM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC1=CC(=CC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
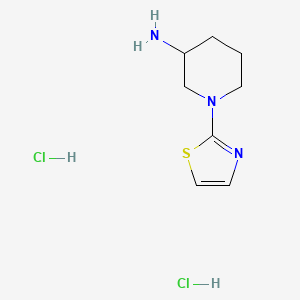
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
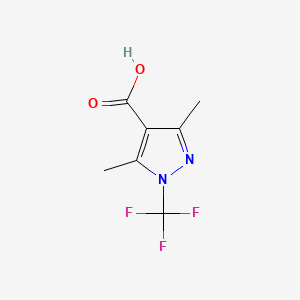
![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
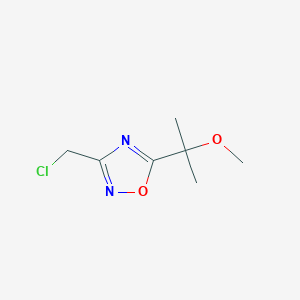
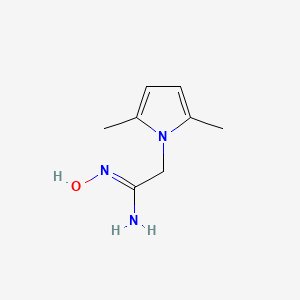

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
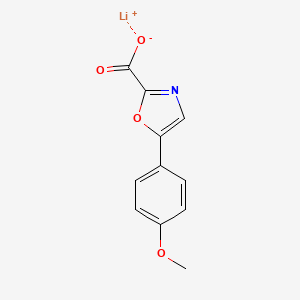
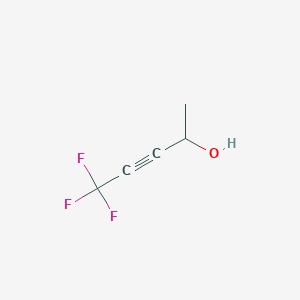
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
